molecular formula C11H13N B1329830 3-Tert-butylbenzonitrile CAS No. 20651-74-5

3-Tert-butylbenzonitrile

Cat. No.: B1329830
CAS No.: 20651-74-5
M. Wt: 159.23 g/mol
InChI Key: KHTOSIUCQBUWHE-UHFFFAOYSA-N
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Description

3-Tert-butylbenzonitrile (CAS: 154532-34-0) is a substituted aromatic nitrile with the molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol . The compound features a benzene ring substituted with a nitrile (-CN) group at the meta position relative to a bulky tert-butyl (-C(CH₃)₃) group. Key physical properties include:

  • Melting Point: 238°C
  • Boiling Point: 238.4°C at 760 mmHg
  • Density: 0.95 g/cm³
  • Flash Point: 97.9°C
  • Purity: 95–98% (commercial grades) .

The tert-butyl group induces significant steric hindrance, while the nitrile group provides electron-withdrawing effects, influencing reactivity in organic synthesis. Applications include its use as a precursor in coordination chemistry, particularly for synthesizing Schiff base ligands (e.g., 3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)methyleneamino]benzonitrile) for catalysis and magnetic materials .

Properties

CAS No.

20651-74-5

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-butylbenzonitrile

InChI

InChI=1S/C11H13N/c1-2-3-5-10-6-4-7-11(8-10)9-12/h4,6-8H,2-3,5H2,1H3

InChI Key

KHTOSIUCQBUWHE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CC(=C1)C#N

Canonical SMILES

CCCCC1=CC(=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Tert-butylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-tert-butylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield this compound. Another method involves the direct cyanation of 3-tert-butylbenzyl chloride using sodium cyanide under reflux conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of this compound oxide. This method is preferred due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-tert-butylbenzoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 3-tert-butylbenzylamine using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous acid or base.

Major Products Formed:

    Oxidation: 3-Tert-butylbenzoic acid.

    Reduction: 3-Tert-butylbenzylamine.

    Hydrolysis: 3-Tert-butylbenzamide or 3-tert-butylbenzoic acid.

Scientific Research Applications

3-Tert-butylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-butylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The pathways involved include nucleophilic attack on the nitrile carbon, leading to the formation of various derivatives.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-Tert-butylbenzonitrile with similar substituted benzonitriles:

Compound Name Molecular Formula Molecular Weight CAS No. Substituent Key Physical Properties Applications
This compound C₁₁H₁₃N 159.23 154532-34-0 -CN, -C(CH₃)₃ (meta) MP: 238°C; BP: 238.4°C; Density: 0.95 g/cm³ Ligand synthesis, coordination chemistry
3-(3-Thienyl)benzonitrile C₁₁H₇NS 185.24 870703-81-4 -CN, -C₄H₃S (meta) Purity: 97%; No MP/BP data Laboratory chemicals, organic electronics
3-Nitrobenzonitrile C₇H₄N₂O₂ 148.12 619-24-9 -CN, -NO₂ (meta) MP: 58–62°C; BP: 292°C (estimated) Intermediate in agrochemicals
(3-tert-butylphenyl)acetonitrile C₁₂H₁₅N 173.25 84603-14-5 -CH₂CN, -C(CH₃)₃ (meta) MP/BP not reported Pharmaceutical intermediates
3-tert-Butyl-4-hydroxy-benzonitrile C₁₁H₁₃NO 175.23 N/A -CN, -C(CH₃)₃, -OH (para) Solubility: Likely polar solvents Antioxidant research

Chemical Reactivity and Functional Group Effects

  • Steric Effects : The tert-butyl group in This compound hinders electrophilic substitution reactions at the ortho/para positions, directing reactivity to the nitrile group or remaining ring positions . In contrast, 3-Nitrobenzonitrile undergoes nitration or reduction more readily due to the electron-withdrawing nitro group .
  • Electronic Effects: The nitrile group in this compound deactivates the aromatic ring, reducing susceptibility to electrophilic attacks.
  • Solubility: The tert-butyl group improves solubility in non-polar solvents compared to polar analogs like 3-tert-Butyl-4-hydroxy-benzonitrile, where the hydroxyl group increases hydrophilicity .

Biological Activity

3-Tert-butylbenzonitrile (TBBN) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to TBBN, supported by data tables and case studies.

This compound is an aromatic nitrile with the molecular formula C12H15N. The presence of the tert-butyl group enhances its lipophilicity, which can influence its biological activity.

Antimicrobial Activity

Research indicates that TBBN exhibits notable antimicrobial properties. A study evaluated various substituted benzonitriles for their antifungal activity, revealing that TBBN showed effectiveness against specific fungal strains. The mechanism of action is believed to involve disruption of cell membrane integrity, leading to cell death.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL
Staphylococcus aureus16 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of TBBN on various cancer cell lines. The results suggest that TBBN has a selective cytotoxic effect on certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54920

The biological activity of TBBN can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : TBBN has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer properties.
  • Induction of Apoptosis : In cancer cells, TBBN appears to trigger apoptotic pathways, leading to programmed cell death. This was evidenced by increased levels of caspases in treated cells.
  • Membrane Disruption : The lipophilic nature of TBBN allows it to integrate into cellular membranes, disrupting their integrity and leading to cell lysis.

Case Study 1: Antifungal Efficacy

A recent study focused on the antifungal efficacy of TBBN against clinical isolates of Candida species. The study demonstrated that TBBN not only inhibited fungal growth but also showed synergistic effects when combined with conventional antifungal agents like fluconazole. This suggests potential for use in combination therapies.

Case Study 2: Cancer Treatment Potential

Another investigation explored the effects of TBBN on breast cancer cell lines (MCF-7). The results indicated that treatment with TBBN led to significant reductions in cell viability and induced apoptosis. Further analysis revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

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